molecular formula C19H19NO3S B2442754 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034435-36-2

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2442754
CAS No.: 2034435-36-2
M. Wt: 341.43
InChI Key: GYNUJHFCHMOVCB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and phenyl precursors, which undergo a series of nucleophilic, electrophilic, and radical reactions to form the desired compound . The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-substituted phenyl)-2-(2-(2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl) acetyl) hydrazine carbothioamide
  • N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to its combination of a thiophene ring, a phenyl group, and a furan ring. This structural arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-12-9-17(13(2)23-12)19(22)20-10-18(21)15-5-3-14(4-6-15)16-7-8-24-11-16/h3-9,11,18,21H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNUJHFCHMOVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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